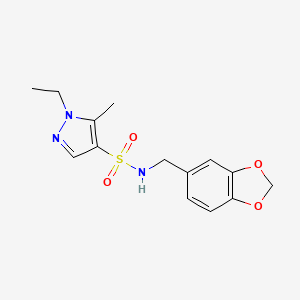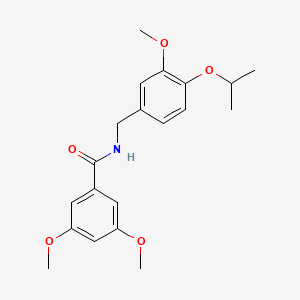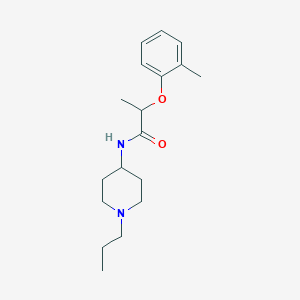
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, also known as BDP-9066, is a chemical compound that has gained attention in the scientific community for its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves the inhibition of various enzymes and signaling pathways. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide inhibits the activity of cyclin-dependent kinases, which are involved in cell cycle progression. In diabetes, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide activates the AMP-activated protein kinase pathway, which regulates glucose and lipid metabolism. In Alzheimer's disease, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide inhibits the activity of beta-secretase, which is involved in the production of amyloid-beta.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide induces cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. In diabetes, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide improves glucose tolerance and reduces insulin resistance, which leads to improved glucose and lipid metabolism. In Alzheimer's disease, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide reduces amyloid-beta accumulation and improves cognitive function, which leads to improved memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its ability to inhibit various enzymes and signaling pathways, which allows for the study of specific biological processes. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its potential toxicity, which can affect the validity of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide. One direction is the development of more efficient synthesis methods for N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, which can improve its availability for research. Another direction is the study of the potential side effects of N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, which can inform its safe use in clinical applications. Finally, the study of the potential use of N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in combination with other drugs or therapies can provide new insights into its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to improve glucose tolerance and reduce insulin resistance. In Alzheimer's disease research, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to reduce amyloid-beta accumulation and improve cognitive function.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-3-17-10(2)14(8-15-17)22(18,19)16-7-11-4-5-12-13(6-11)21-9-20-12/h4-6,8,16H,3,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKHZAYTUMGUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4739757.png)
![2,5-bis[(3-phenyl-2-propyn-1-yl)thio]-1,3,4-thiadiazole](/img/structure/B4739758.png)
![2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4739768.png)
![ethyl [2,2,2-trifluoro-1-[(4-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4739775.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4739783.png)

![N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide](/img/structure/B4739804.png)

![methyl [5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4739813.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B4739820.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-methyl-1-piperidinyl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B4739837.png)

![3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4739845.png)